N-Boc-N-methyl-2-bromophenethylamine
CAS No.:
VCID: VC13749103
Molecular Formula: C14H20BrNO2
Molecular Weight: 314.22 g/mol
* For research use only. Not for human or veterinary use.

Description |
N-Boc-N-methyl-2-bromophenethylamine, also known as Carbamic acid, N-[2-(2-bromophenyl)ethyl]-N-methyl-, 1,1-dimethylethyl ester, is a chemical compound with the CAS number 500876-19-7. It is a derivative of phenethylamine, modified with a Boc (tert-butoxycarbonyl) protecting group and a bromine substituent on the phenyl ring. This compound is of interest in organic synthesis and medicinal chemistry due to its potential as an intermediate in the synthesis of more complex molecules. Synthesis and ApplicationsN-Boc-N-methyl-2-bromophenethylamine is typically synthesized through a series of reactions involving the protection of the amine group with a Boc group, followed by the introduction of the bromine substituent. This compound can serve as a versatile intermediate in the synthesis of various pharmaceuticals and organic compounds due to its reactive functional groups. Suppliers and AvailabilityThis compound is available from several suppliers, including Nextpeptide Inc and Amatek Scientific Co. Ltd., both based in China. These suppliers offer the compound with varying purity levels, which can be crucial for different applications in research and development.
Safety and HandlingHandling N-Boc-N-methyl-2-bromophenethylamine requires caution due to its potential chemical reactivity and toxicity. General safety measures include wearing protective clothing, gloves, and working in a well-ventilated area. Specific safety data sheets should be consulted for detailed handling instructions. |
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Product Name | N-Boc-N-methyl-2-bromophenethylamine | |||||||||
Molecular Formula | C14H20BrNO2 | |||||||||
Molecular Weight | 314.22 g/mol | |||||||||
IUPAC Name | tert-butyl N-[2-(2-bromophenyl)ethyl]-N-methylcarbamate | |||||||||
Standard InChI | InChI=1S/C14H20BrNO2/c1-14(2,3)18-13(17)16(4)10-9-11-7-5-6-8-12(11)15/h5-8H,9-10H2,1-4H3 | |||||||||
Standard InChIKey | CKMJMLQAJILELX-UHFFFAOYSA-N | |||||||||
SMILES | CC(C)(C)OC(=O)N(C)CCC1=CC=CC=C1Br | |||||||||
Canonical SMILES | CC(C)(C)OC(=O)N(C)CCC1=CC=CC=C1Br | |||||||||
PubChem Compound | 67310967 | |||||||||
Last Modified | Jan 05 2024 |
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